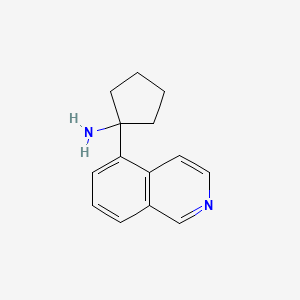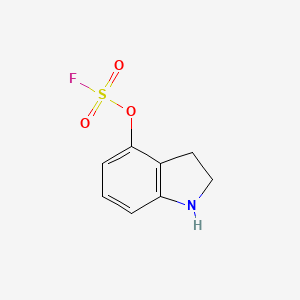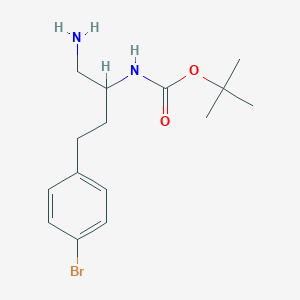
1-(Isoquinolin-5-yl)cyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isoquinolin-5-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol . This compound features a cyclopentane ring bonded to an isoquinoline moiety, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
The synthesis of 1-(Isoquinolin-5-yl)cyclopentan-1-amine can be achieved through various synthetic routes. One common method involves the coupling of isoquinoline derivatives with cyclopentanone under specific reaction conditions. For instance, a palladium-catalyzed coupling reaction followed by cyclization can yield the desired compound . Industrial production methods often involve bulk custom synthesis, ensuring high purity and yield .
Analyse Des Réactions Chimiques
1-(Isoquinolin-5-yl)cyclopentan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline moiety, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds .
Applications De Recherche Scientifique
1-(Isoquinolin-5-yl)cyclopentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 1-(Isoquinolin-5-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action are often related to its structural features, which allow it to interact with various biological molecules .
Comparaison Avec Des Composés Similaires
1-(Isoquinolin-5-yl)cyclopentan-1-amine can be compared with other similar compounds, such as:
Isoquinoline: A simpler structure lacking the cyclopentane ring.
Cyclopentanamine: Lacks the isoquinoline moiety.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different reactivity.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H16N2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
1-isoquinolin-5-ylcyclopentan-1-amine |
InChI |
InChI=1S/C14H16N2/c15-14(7-1-2-8-14)13-5-3-4-11-10-16-9-6-12(11)13/h3-6,9-10H,1-2,7-8,15H2 |
Clé InChI |
ZRDIGTMVEXHZFY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CC=CC3=C2C=CN=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)
![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)

![1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13531799.png)




![[3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid](/img/structure/B13531835.png)


